3,5-diphenyl-4H-thiopyran-4-one 1,1-dioxide 3,5-diphenyl-4H-thiopyran-4-one 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 63448-89-5
VCID: VC16032983
InChI: InChI=1S/C17H12O3S/c18-17-15(13-7-3-1-4-8-13)11-21(19,20)12-16(17)14-9-5-2-6-10-14/h1-12H
SMILES:
Molecular Formula: C17H12O3S
Molecular Weight: 296.3 g/mol

3,5-diphenyl-4H-thiopyran-4-one 1,1-dioxide

CAS No.: 63448-89-5

Cat. No.: VC16032983

Molecular Formula: C17H12O3S

Molecular Weight: 296.3 g/mol

* For research use only. Not for human or veterinary use.

3,5-diphenyl-4H-thiopyran-4-one 1,1-dioxide - 63448-89-5

Specification

CAS No. 63448-89-5
Molecular Formula C17H12O3S
Molecular Weight 296.3 g/mol
IUPAC Name 1,1-dioxo-3,5-diphenylthiopyran-4-one
Standard InChI InChI=1S/C17H12O3S/c18-17-15(13-7-3-1-4-8-13)11-21(19,20)12-16(17)14-9-5-2-6-10-14/h1-12H
Standard InChI Key SXOYGFPBJHOIPY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CS(=O)(=O)C=C(C2=O)C3=CC=CC=C3

Introduction

Structural Characteristics

Molecular Architecture

The core structure of 3,5-diphenyl-4H-thiopyran-4-one 1,1-dioxide consists of a six-membered thiopyran ring, where sulfur occupies the 1-position. The 4-position is functionalized with a ketone group, while the 1,1-dioxide moiety arises from the oxidation of the sulfur atom . The phenyl groups at the 3 and 5 positions introduce steric bulk and electronic effects, influencing the compound’s physical and chemical behavior.

Key Structural Data

PropertyValue
Molecular FormulaC₁₇H₁₂O₃S
Molecular Weight296.3 g/mol
CAS Number63448-89-5
Sulfur Oxidation State+4 (1,1-dioxide configuration)

The planar thiopyran ring and conjugated π-system contribute to its stability and reactivity, particularly in cycloaddition and nucleophilic substitution reactions.

Synthesis and Reactivity

Synthetic Routes

The synthesis of 3,5-diphenyl-4H-thiopyran-4-one 1,1-dioxide has evolved to address safety and scalability concerns. Early methods relied on selenium dioxide (SeO₂)-mediated dehydrogenation of dihydro precursors, but the toxicity and cost of SeO₂ prompted the development of alternative approaches .

Improved Synthesis via Pummerer Rearrangement

A high-yield route involves the Pummerer rearrangement of 2,6-diphenyl-4H-dihydrothiopyran-4-one-1-oxide (2) using trifluoroacetic anhydride (TFAA) . This method avoids SeO₂ and proceeds under mild conditions:

  • Oxidation: Treatment of the dihydro precursor (1) with 40% peracetic acid (PAA) yields sulfoxide intermediate (2) .

  • Rearrangement: TFAA-mediated Pummerer rearrangement converts (2) into the target compound (3) with >90% efficiency .

Advantages:

  • Eliminates hazardous SeO₂.

  • Scalable for industrial applications.

  • High regioselectivity and purity .

Reactivity Profile

The compound’s reactivity is dominated by:

  • Electrophilic Aromatic Substitution: The electron-deficient thiopyran ring undergoes nitration and sulfonation at the 2- and 6-positions.

  • Nucleophilic Attack: The dioxo group at the 4-position reacts with Grignard reagents to form tertiary alcohols.

  • Cycloaddition: The conjugated diene system participates in Diels-Alder reactions with dienophiles like maleic anhydride.

Applications and Research Findings

Organic Synthesis

3,5-Diphenyl-4H-thiopyran-4-one 1,1-dioxide serves as a versatile intermediate in:

  • Heterocycle Synthesis: Facilitating the construction of fused-ring systems via cycloaddition.

  • Ligand Design: Modifying transition metal catalysts through sulfur-oxygen coordination.

Medicinal Chemistry

Preliminary studies highlight its potential in:

  • Enzyme Inhibition: Structural analogs exhibit inhibitory activity against kinases and proteases.

  • Antimicrobial Activity: Derivatives show moderate efficacy against Gram-positive bacteria, though structure-activity relationships remain under investigation.

Table 1: Biological Activity of Derivatives

DerivativeTarget EnzymeIC₅₀ (μM)
3-Phenyl-5-(4-ClPh)Protein Kinase C12.3
3,5-Bis(4-MeOPh)HIV-1 Protease8.7

Comparison with Related Compounds

Structural Analogues

  • 3,5-Diphenyltetrahydro-4H-thiopyran-4-one 1,1-Dioxide

    • Difference: Saturated thiopyran ring.

    • Impact: Reduced reactivity in cycloaddition but enhanced stability .

  • 3,5-Diphenyl-4H-1,4-thiazine 1,1-Dioxide

    • Difference: Replacement of sulfur with nitrogen in the ring.

    • Impact: Altered electronic properties and stronger hydrogen-bonding capacity .

Table 2: Comparative Properties

Property3,5-Diphenyl-4H-thiopyran-4-one 1,1-Dioxide3,5-Diphenyl-4H-1,4-thiazine 1,1-Dioxide
Ring SystemThiopyranThiazine
Molecular Weight296.3 g/mol283.3 g/mol
LogP (Predicted)3.22.8

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